molecular formula C11H10N2O B3381630 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 25699-96-1

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B3381630
CAS No.: 25699-96-1
M. Wt: 186.21 g/mol
InChI Key: KSXDQTOYVBJSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one is an organic compound featuring a pyrazole ring linked to a phenylketone group. Pyrazole derivatives are recognized as potent medicinal scaffolds in scientific research and exhibit a broad spectrum of biological activities . They are frequently investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents . The pyrazole nucleus is a key structural component in several marketed drugs, underscoring its significance in pharmaceutical development . As a small molecule, this compound serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry research. It can be used in the design and synthesis of more complex molecules, such as 1,3,4-thiadiazole derivatives, which are explored for their enhanced antimicrobial properties . The ketone functional group provides a reactive site for further chemical modifications, allowing researchers to create diverse libraries of compounds for biological screening. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyrazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXDQTOYVBJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286077
Record name 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-96-1
Record name 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25699-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One and Its Precursors

Strategic Design and Optimization of Established Synthetic Pathways

Established synthetic routes to 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one and its precursors have been refined through strategic design and optimization, focusing on multistep sequences, targeted functional group transformations, and the application of advanced catalytic systems.

Multistep Synthesis from Substituted Benzene (B151609) and Pyrazole (B372694) Derivatives

A primary and well-established method for the synthesis of this compound involves the N-arylation of a pyrazole ring with a substituted benzene derivative. The classical approach often utilizes an Ullmann condensation reaction, which involves the copper-promoted coupling of an aryl halide with a pyrazole. researchgate.net Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. researchgate.net

The key precursors for this synthesis are pyrazole and an ortho-substituted acetophenone (B1666503), typically a 2'-haloacetophenone (e.g., 2'-bromoacetophenone (B1265738) or 2'-chloroacetophenone). The reaction couples the nitrogen of the pyrazole with the carbon of the phenyl ring where the halogen is located.

Modern advancements have led to significant improvements in the Ullmann condensation. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate (B107027) has allowed for milder reaction conditions and improved yields. researchgate.net For instance, copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and a ligand to facilitate the reaction. nih.gov

Targeted Functional Group Interconversions

Functional group interconversions are crucial for preparing the necessary precursors and for modifying intermediates in the synthesis of this compound. This involves the conversion of one functional group into another through processes like substitution, oxidation, or reduction.

A key example is the synthesis of precursor 2'-aminoacetophenone (B46740), which can be used in alternative synthetic routes. This can be prepared from 2'-nitroacetophenone (B117912) via reduction. Furthermore, a diazotization reaction of 2'-aminoacetophenone followed by a Sandmeyer-type reaction can introduce a variety of functional groups at the ortho position, which can then be displaced by pyrazole.

Another important functional group interconversion is the transformation of a hydroxyl group on a pyrazole precursor into a triflate (trifluoromethanesulfonate) group. Pyrazole triflates are highly reactive intermediates that are readily available from the corresponding hydroxypyrazoles. These triflates serve as excellent substrates for palladium-catalyzed cross-coupling reactions, providing an alternative to the use of aryl halides. researchgate.net

Advanced Catalytic Approaches in Synthesis

The synthesis of this compound has greatly benefited from the development of advanced catalytic systems, primarily based on palladium and copper. These catalysts offer high efficiency, selectivity, and tolerance to a wide range of functional groups.

Palladium-Catalyzed Synthesis: Palladium catalysts are extensively used for C-N bond formation in the synthesis of N-arylpyrazoles. researchgate.net Reactions such as the Buchwald-Hartwig amination provide a powerful alternative to the Ullmann condensation. researchgate.net These reactions typically employ a palladium precursor, such as Pd(OAc)₂, and a phosphine-based ligand. An efficient synthetic route can be designed starting from 1-phenyl-1H-pyrazol-3-ol to create ortho-substituted 1-phenyl-1H-pyrazole-4-ethanones, which are structural isomers of the target compound. This methodology highlights the utility of palladium catalysis in functionalizing pre-formed pyrazole rings. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysis remains central to many synthetic strategies, especially in Ullmann-type reactions. researchgate.netmdpi.com Modern copper-catalyzed systems often utilize ligands to enhance catalytic activity and allow for milder reaction conditions. For example, the N-arylation of pyrazole with 2'-bromoacetophenone can be efficiently carried out using a copper(I) catalyst in the presence of a suitable ligand and base. nih.gov Copper(I) oxide (Cu₂O) has also been employed as an inexpensive and effective promoter in the synthesis of substituted pyrazoles. organic-chemistry.org

Catalyst SystemPrecursorsKey Features
Pd(OAc)₂ / Ligand Pyrazole triflate, Arylboronic acidHigh efficiency, broad functional group tolerance. researchgate.net
CuI / Ligand Pyrazole, 2'-HaloacetophenoneMilder conditions than traditional Ullmann, good yields. nih.gov
Cu₂O N,N-disubstituted hydrazines, AlkynoatesInexpensive catalyst, uses air as a green oxidant. organic-chemistry.org

Development of Novel and Sustainable Synthetic Protocols

In line with the increasing demand for environmentally friendly chemical processes, recent research has focused on developing novel and sustainable synthetic methods for this compound and related pyrazole derivatives.

Green Chemistry Principles in Compound Preparation

Green chemistry principles are being increasingly integrated into the synthesis of pyrazole derivatives to minimize environmental impact. rsc.org This includes the use of less hazardous reagents, greener solvents, and energy-efficient reaction conditions.

One prominent green approach is the use of microwave-assisted organic synthesis (MAOS). ijrpas.comresearchgate.netyoutube.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. ijrpas.com The synthesis of N-arylpyrazoles can be accelerated under microwave conditions, often in the absence of a solvent or using a green solvent like water or ethanol (B145695). rsc.orgyoutube.com For instance, the reaction of aryl hydrazines with 1,3-dicarbonyl compounds to form pyrazoles can be efficiently performed under microwave irradiation. youtube.com

Another green strategy involves the use of natural or recyclable catalysts. For example, lemon peel powder has been reported as a natural catalyst for the synthesis of N-phenyl pyrazoles under ultrasonication, an energy-efficient technique. youtube.com The use of water as a solvent, where possible, is another key aspect of green pyrazole synthesis. rsc.org

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation without isolating intermediates. researchgate.net

One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of N-arylpyrazoles. A notable example is the three-component reaction of an acetophenone, a benzaldehyde, and a phenylhydrazine (B124118) to form pyrazoline derivatives, which can be precursors to pyrazoles. youtube.com Another one-pot method allows for the synthesis of diversely functionalized N-arylpyrazoles from aryl halides, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound. mdpi.com These methods streamline the synthetic process, saving time and resources.

Cascade Reactions: Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single step, provide an elegant and powerful tool for the rapid construction of complex molecules like this compound. A cascade reaction for the synthesis of N-naphthyl pyrazoles has been achieved through a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine (B178648) hydrochlorides, and internal alkynes, demonstrating the simultaneous formation of both the pyrazole and an additional aromatic ring. rsc.org Copper-catalyzed cascade reactions have also been developed for constructing pyrazole-containing aliphatic sulfonyl fluorides, highlighting the versatility of this approach. biointerfaceresearch.com These advanced strategies exemplify the ongoing innovation in the synthesis of pyrazole derivatives, aiming for greater efficiency and molecular complexity.

StrategyKey FeaturesExample Reaction
One-Pot Synthesis Combines multiple steps in one vessel, reduces waste. researchgate.netAcetophenone + Benzaldehyde + Phenylhydrazine → Pyrazoline derivative. youtube.com
Cascade Reaction Sequential bond formations in a single step, high complexity.Enaminone + Aryl hydrazine + Alkyne → N-naphthyl pyrazole. rsc.org

Control over Regioselectivity and Stereoselectivity in Complex Syntheses

The synthesis of this compound, an achiral molecule, primarily presents challenges in regioselectivity rather than stereoselectivity. The key obstacle is ensuring the formation of the N1-C2 bond between the pyrazole and the phenyl ring, placing the acetyl group in the ortho position relative to the pyrazole substituent. Sophisticated strategies have been developed to govern the outcome of such reactions, focusing on cyclocondensation, cycloaddition, and directed metalation techniques.

Cyclocondensation Reactions: The Knorr Pyrazole Synthesis and its Variants

The most traditional method for pyrazole synthesis is the Paal-Knorr reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. When an unsymmetrical hydrazine, such as (2-acetylphenyl)hydrazine, or an unsymmetrical 1,3-diketone is used, the reaction can produce a mixture of two regioisomeric pyrazoles. The control of this regioselectivity is a significant area of research.

Studies have shown that the choice of solvent can dramatically influence the regiochemical outcome. For instance, the reaction of 1,3-diketones with substituted hydrazines often yields mixtures in common solvents like ethanol. However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly enhance regioselectivity. conicet.gov.aracs.org These solvents, through their unique hydrogen-bonding properties and ability to stabilize intermediates, can direct the reaction towards a single, desired isomer. conicet.gov.aracs.org Similarly, aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been reported to afford high regioselectivity in the condensation of 1,3-diketones with arylhydrazines at room temperature, often providing the desired pyrazole in high yields. organic-chemistry.orgmdpi.com

The table below illustrates the effect of solvent on the regioselectivity of pyrazole formation from a 1,3-diketone and a substituted hydrazine, demonstrating the shift towards a single isomer in more specialized solvents.

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1:1.595 conicet.gov.ar
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE8:195 conicet.gov.ar
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>20:198 conicet.gov.ar
1,3-Diphenyl-1,3-propanedionePhenylhydrazineEthanol-Low organic-chemistry.org
1,3-Diphenyl-1,3-propanedionePhenylhydrazineDMAcSingle Isomer95 organic-chemistry.org

[3+2] Cycloaddition Reactions

A powerful and highly regioselective method for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This involves reacting a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrilimines (generated in situ from hydrazonoyl halides). thieme-connect.comnih.gov

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. For example, the reaction of a tosylhydrazone (which generates a diazo-like species) with a nitroalkene can proceed with high regioselectivity to form 3,4-disubstituted pyrazoles. rsc.org The specific orientation of the reactants is determined by the most favorable orbital interactions, leading to a single major product. rsc.orgmdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are often used to predict and explain the observed regioselectivity by analyzing the activation energies of the possible transition states. rsc.org This approach allows for the rational design of substrates to achieve the desired pyrazole isomer. rsc.orgnih.gov

Directed Ortho-Metalation (DoM)

To ensure the ortho-substitution pattern on the phenyl ring, as required for this compound, directed ortho-metalation (DoM) is an exceptionally precise strategy. youtube.comresearchgate.net This method involves using a directing group (DG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent specifically at that position.

For the synthesis of the target compound, a potential strategy involves starting with 1-phenylpyrazole. While the pyrazole ring itself is not a strong directing group for ortho-lithiation on the phenyl ring, a pre-installed directing group on the phenyl ring could be used. A more viable DoM approach would be to start with an N,N-diethylbenzamide, which is a powerful directing group. researchgate.net The amide would direct lithiation to the ortho-position, where a pyrazole moiety could potentially be introduced via reaction with a suitable electrophile. Alternatively, one could start with a 2-bromobenzamide, convert it to 2-(1H-pyrazol-1-yl)benzamide via a coupling reaction, and then transform the amide into the required acetyl group. Such multi-step sequences, while complex, offer unparalleled control over regiochemistry. rsc.org

Elucidation of Chemical Reactivity and Derivatization Strategies for 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One

Mechanistic Studies of Acetophenone (B1666503) Carbonyl Group Transformations

The carbonyl group of the acetophenone moiety is a primary site for a variety of transformations, most notably nucleophilic additions and condensation reactions. Its reactivity is governed by the electrophilicity of the carbonyl carbon, which is influenced by the adjacent phenyl ring. libretexts.org

Nucleophilic addition to the carbonyl group is a fundamental reaction class for this molecule. masterorganicchemistry.com The mechanism initiates with the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is subsequently protonated, typically by adding a weak acid, to yield an alcohol derivative. libretexts.orgyoutube.com

Aldehydes are generally more reactive towards nucleophiles than ketones like the acetophenone in the title compound. libretexts.org This is due to both steric hindrance from the additional alkyl (methyl) and phenyl groups and the electronic stabilization they provide to the carbonyl carbon, slightly reducing its electrophilicity compared to an aldehyde. libretexts.org

The scope of nucleophilic addition reactions is broad, encompassing a variety of strong and weak nucleophiles. Key examples include:

Grignard and Organolithium Reagents: These strong, carbon-based nucleophiles react irreversibly to form tertiary alcohols after an acidic workup. For instance, reaction with methylmagnesium bromide would yield 2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-ol. youtube.com

Hydride Reductions: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) introduce a hydride ion (H⁻) as the nucleophile, reducing the ketone to a secondary alcohol, 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.

Table 1: Scope of Nucleophilic Addition Reactions

Nucleophile Source Nucleophile Product Type Example Product
R-MgX (Grignard) R⁻ Tertiary Alcohol 2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-ol (with CH₃MgBr)
NaBH₄ / LiAlH₄ H⁻ Secondary Alcohol 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
NaCN / H⁺ ⁻CN Cyanohydrin 2-hydroxy-2-[2-(1H-pyrazol-1-yl)phenyl]propanenitrile

Condensation and Imine Formation Dynamics

The reaction of the acetophenone carbonyl group with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and acid-catalyzed. libretexts.org The mechanism proceeds through several distinct steps: libretexts.orglibretexts.org

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine.

Protonation of Oxygen: The carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen facilitates the elimination of water, forming a C=N double bond and yielding a positively charged iminium ion.

Deprotonation: The iminium ion is deprotonated to give the final, neutral imine product.

The reaction's pH is critical; sufficient acid is needed to protonate the hydroxyl group for elimination, but too much acid will protonate the starting amine, rendering it non-nucleophilic. libretexts.org

Similarly, condensation reactions with other amine derivatives, such as hydroxylamine (B1172632) or hydrazine (B178648), can be performed to yield oximes and hydrazones, respectively. libretexts.org These reactions follow a similar mechanistic pathway and are often used to create stable, crystalline derivatives. libretexts.org Furthermore, intramolecular condensation is a key step in the Knorr pyrazole (B372694) synthesis, a classic method for forming pyrazole rings from hydrazine and a 1,3-dicarbonyl compound, highlighting the importance of condensation chemistry in this field. organic-chemistry.org

Table 2: Condensation Reactions of the Carbonyl Group

Reagent (Y-NH₂) Product Type C=N Bonded Group
Primary Amine (R-NH₂) Imine (Schiff Base) =N-R
Hydroxylamine (H₂N-OH) Oxime =N-OH
Hydrazine (H₂N-NH₂) Hydrazone =N-NH₂
Phenylhydrazine (B124118) (H₂N-NHPh) Phenylhydrazone =N-NHPh

Directed Modifications of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govmdpi.com Its aromaticity and the presence of two distinct nitrogen atoms allow for a range of functionalization strategies. rrbdavc.orgglobalresearchonline.net

As a π-excessive aromatic system, the pyrazole ring readily undergoes electrophilic aromatic substitution. mdpi.comresearchgate.net

Electrophilic Substitution: The preferred site for electrophilic attack is the C-4 position. rrbdavc.orgglobalresearchonline.netscribd.com This regioselectivity is due to the electronic structure of the reaction intermediates. Attack at C-4 allows the positive charge to be delocalized across the ring system without placing it on the highly unfavorable azomethine nitrogen, which would occur with attack at the C-3 or C-5 positions. rrbdavc.org Common electrophilic substitution reactions include: scribd.com

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) yields a sulfonic acid (-SO₃H) group at C-4.

Halogenation: Introduction of bromine or chlorine typically occurs at the C-4 position.

Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at C-4. nih.gov

Nucleophilic Substitution: While less common than electrophilic substitution on the unsubstituted ring, nucleophilic attack is favored at the C-3 and C-5 positions, which are more electron-deficient. mdpi.comresearchgate.net This reactivity is often exploited by first introducing a good leaving group, such as a halogen, onto the ring. For example, a bromo-substituted pyrazole can undergo nucleophilic substitution with nucleophiles like amines or thiols. evitachem.com

Table 3: Regioselectivity of Substitution on the Pyrazole Ring

Reaction Type Position(s) of Attack Rationale
Electrophilic Substitution C-4 (preferred) Avoids formation of unstable azomethine cation intermediate
Nucleophilic Substitution C-3 and C-5 More electron-deficient positions

N-Functionalization Strategies and Their Impact on Reactivity

The pyrazole ring possesses both a pyridine-like nitrogen (at the N-2 position in the parent 1H-pyrazole) and a pyrrole-like nitrogen (at the N-1 position, bearing a hydrogen). The pyridine-like nitrogen is nucleophilic. researchgate.net The N-1 nitrogen is acidic and can be deprotonated by a base, or the hydrogen can be replaced via various substitution reactions.

Alkylation of the N-1 position is a common strategy, typically achieved by reacting the pyrazole with an alkyl halide. rrbdavc.org This reaction can sometimes lead to a mixture of N-1 and N-2 alkylated regioisomers, particularly if the pyrazole ring is asymmetrically substituted. researchgate.net In the case of 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one, the N-1 position is already substituted with the phenyl group. However, the N-2 nitrogen remains a site for potential functionalization, such as quaternization with alkyl halides to form pyrazolium (B1228807) salts. rrbdavc.org This modification would significantly alter the electronic properties of the heterocycle, making the ring system more electron-deficient and potentially activating it for different reaction pathways.

Tailored Functionalization of the Phenyl Ring System

The phenyl ring attached to the pyrazole N-1 position can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the acetyl group on the adjacent carbon and the pyrazol-1-yl group itself.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The pyrazol-1-yl group is generally considered an activating, ortho, para-directing group, though its influence can be complex.

The synthesis of related compounds, such as 1-[2-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one, often involves a Friedel-Crafts acylation step to introduce the ethanone (B97240) moiety onto a pre-existing phenyl-pyrazole structure. evitachem.com This indicates that reactions on the phenyl ring are synthetically accessible. The precise location of further substitution would depend on the specific reaction conditions and the combined electronic effects of the existing groups, often requiring experimental determination to identify the major products.

Site-Selective Aromatic Substitution Reactions

Electrophilic aromatic substitution on the this compound scaffold can occur on either the phenyl ring or the pyrazole ring. The regiochemical outcome is governed by the electronic properties of the existing substituents. uci.edumasterorganicchemistry.com

The pyrazole ring itself is generally susceptible to electrophilic attack, with the C4 position being the most nucleophilic and thus the preferred site for substitution. researchgate.netrrbdavc.org Halogenation and nitration of unsubstituted pyrazoles typically yield 4-substituted products. researchgate.netnih.gov

On the phenyl ring, the directing effects of the two substituents are crucial. The 1H-pyrazol-1-yl group, attached via its nitrogen, acts as an electron-donating group through resonance, thereby activating the phenyl ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Conversely, the acetyl group is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. lkouniv.ac.in

In the case of this compound, the activating, ortho-para directing pyrazol-1-yl group at position C1 and the deactivating, meta-directing acetyl group at position C2 are in competition. The powerful activating effect of the pyrazole ring is expected to dominate, making the positions ortho and para to it the most reactive sites. The C6 position is ortho to the pyrazole, and the C4 position is para. Therefore, electrophilic substitution is predicted to occur preferentially at these positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)Rationale
Nitration HNO₃/H₂SO₄1-[4-Nitro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-oneThe pyrazol-1-yl group is a stronger activating group than the deactivating acetyl group, directing substitution to the para position. nih.govlkouniv.ac.in
Halogenation Br₂/FeBr₃1-[4-Bromo-2-(1H-pyrazol-1-yl)phenyl]ethan-1-oneThe ortho, para-directing pyrazol-1-yl group controls the regioselectivity, favoring substitution at the sterically accessible para position. researchgate.netlkouniv.ac.in
Sulfonation Fuming H₂SO₄4-Acetyl-3-(1H-pyrazol-1-yl)benzenesulfonic acidSimilar to nitration and halogenation, the directing influence of the pyrazole substituent favors para-substitution. masterorganicchemistry.com

Modern C-H Activation and Functionalization Methods

Recent advances in synthetic methodology have enabled the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to derivatization. nih.govrsc.org For N-aryl pyrazoles, the pyrazole ring can act as an effective directing group in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net The Lewis basic sp²-hybridized nitrogen atom (N2) of the pyrazole ring can coordinate to a metal center, bringing the catalyst into proximity with the ortho C-H bonds of the phenyl ring. researchgate.net

This strategy has been successfully applied to N-aryl pyrazoles bearing ketone functionalities. A cobalt-catalyzed method facilitates the ortho-arylation of N-aryl pyrazoles with arylboronic acids. nih.govresearchgate.net This reaction proceeds efficiently even with the presence of deactivating groups like ketones on the phenyl ring, demonstrating broad functional group tolerance. nih.govresearchgate.net For this compound, this directed C-H activation would selectively functionalize the C6 position of the phenyl ring.

Table 2: Cobalt-Catalyzed C-H Arylation of N-Aryl Pyrazoles

SubstrateArylating AgentCatalyst/Oxidant/SolventProductYieldRef.
N-phenylpyrazole4-Methylphenylboronic acidCo(hfacac)₂ / CeSO₄ / HFIP1-(2-(p-tolyl)-phenyl)-1H-pyrazole85% researchgate.net
1-(4-acetylphenyl)-1H-pyrazolePhenylboronic acidCo(hfacac)₂ / CeSO₄ / HFIP1-(4-acetyl-2-phenylphenyl)-1H-pyrazole78% researchgate.net
This compound Phenylboronic acidCo(hfacac)₂ / CeSO₄ / HFIP1-[6-Phenyl-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one (Predicted) High nih.govresearchgate.net

Rational Design and Synthesis of Structurally Diverse Analogues

The functional handles present in this compound—namely the pyrazole and phenyl rings amenable to substitution and C-H functionalization, and the versatile acetyl group—provide a platform for the rational design and synthesis of a wide array of structurally diverse analogues, including complex polycyclic systems.

Structure-Reactivity Relationship (SRR) Studies in Derivatization

The reactivity of this compound is a direct consequence of its structure. The molecule possesses several distinct reactive sites, and their behavior in chemical reactions is influenced by the electronic interplay between the pyrazole and acetylphenyl components.

The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for reactions such as aldol (B89426) condensations, Claisen-Schmidt condensations, and alkylations, allowing for the extension of the carbon chain and the introduction of new functional groups. akademisains.gov.my

The Pyrazole Ring: This heterocyclic system is aromatic and contains two nitrogen atoms. researchgate.net The N2 nitrogen is pyridine-like and basic, acting as a coordination site for metals in C-H activation. researchgate.net The ring itself can undergo electrophilic substitution, primarily at the C4 position. researchgate.netrrbdavc.org The electronic nature of substituents on the pyrazole ring can influence tautomeric equilibria, which in turn affects reactivity. mdpi.comresearchgate.net

The Phenyl Ring: As discussed, the phenyl ring is activated by the pyrazole substituent and deactivated by the acetyl group. Its reactivity in electrophilic substitution is a balance of these competing effects. lkouniv.ac.in Furthermore, the ortho C-H bond is primed for directed functionalization. nih.gov

Understanding these relationships allows for the selective targeting of specific sites for modification. For instance, to derivatize the acetyl group without affecting the aromatic rings, base-mediated condensation reactions would be employed. Conversely, to modify the phenyl ring while leaving the acetyl group intact, electrophilic substitution or directed C-H activation under appropriate conditions would be the methods of choice.

Creation of Complex Polycyclic Heterocycles

The ortho-disubstituted pattern of the phenyl ring in this compound makes it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems. The acetyl group is a particularly useful handle for annulation reactions, where it provides the necessary atoms to build a new ring onto the existing phenyl scaffold.

A common strategy involves an initial condensation of the acetyl group to form an α,β-unsaturated ketone (a chalcone-like intermediate), which then undergoes a cyclization reaction. For example, a Claisen-Schmidt condensation with an aromatic aldehyde would yield a 1,3-diaryl-2-propen-1-one derivative. This intermediate can then be treated with a binucleophile like hydrazine, hydroxylamine, or thiourea (B124793) to construct a new five- or six-membered heterocyclic ring. akademisains.gov.mynih.gov Reaction with hydrazine, for instance, would lead to the formation of a new pyrazoline ring, which could be subsequently oxidized to a pyrazole, resulting in a complex pyrazolyl-phenyl-pyrazole architecture. niscpr.res.in

Another approach involves the intramolecular cyclization of derivatives. For example, if the acetyl group is converted to a suitable functional group that can react with a substituent placed at the C5 position of the pyrazole ring or the C6 position of the phenyl ring, an intramolecular cyclization could furnish a fused system bridging the two aromatic components. The synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles demonstrates the utility of pyrazole derivatives in building condensed heterocycles. mdpi.com

Comprehensive Coordination Chemistry and Metal Complexation Investigations of 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One

Assessment of Ligand Properties and Coordination Modes

The ligand 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one possesses distinct structural features that dictate its role in coordination chemistry. The molecule consists of a phenyl ring substituted with an acetyl group (ketone) and a pyrazol-1-yl group at adjacent positions. This ortho-substitution is critical for its chelation capabilities.

The primary coordination mechanism for this compound involves the formation of a five-membered chelate ring with a metal center. This ring is formed through the donation of electron pairs from the nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the adjacent ketone group. The stability of such metal complexes is enhanced by the chelate effect, a thermodynamic principle favoring the formation of ring structures over monodentate coordination. The planarity afforded by the phenyl and pyrazole rings can further stabilize the resulting complex.

The compound functions as a classic N,O-bidentate ligand, where 'N' is the pyrazolyl nitrogen donor and 'O' is the ketonic oxygen donor. In analogous systems, the coordination of the ligand to a metal ion is typically confirmed through spectroscopic methods. For instance, in the infrared (IR) spectrum of a complex, a noticeable shift of the carbonyl (C=O) stretching frequency to a lower wavenumber compared to the free ligand would indicate the coordination of the ketone's oxygen atom to the metal. Similarly, changes in the chemical shifts of the pyrazole and phenyl protons in ¹H NMR spectra of diamagnetic metal complexes can provide evidence of coordination.

Synthesis and In-Depth Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by precipitation.

Transition metals are well-known to form stable complexes with pyrazole-based ligands. jocpr.comresearchgate.net It is anticipated that this compound would react with salts of metals like copper(II), nickel(II), cobalt(II), and zinc(II) to form coordination compounds. researchgate.net The reaction typically proceeds by mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating to facilitate the reaction. nih.gov

Table 1: Anticipated Transition Metal Complexes and Their Characteristics

Metal Ion Potential Stoichiometry (Metal:Ligand) Expected Geometry
Copper(II) 1:1 or 1:2 Square Planar or Distorted Octahedral
Nickel(II) 1:2 Octahedral or Tetrahedral
Cobalt(II) 1:2 Octahedral or Tetrahedral
Zinc(II) 1:2 Tetrahedral

The coordination chemistry of pyrazole-containing ligands extends beyond transition metals to include main group elements and lanthanides. nih.gov For instance, acylpyrazolone ligands, which feature a different (O,O-bidentate) coordination mode, readily form complexes with main group metals like sodium and tin, as well as with lanthanides. nih.govrsc.org These complexes can exhibit diverse structures, including polymeric chains. nih.gov Given this precedent, it is plausible that this compound could also form stable complexes with selected main group and lanthanide ions, although the specific conditions and resulting structures would require experimental verification.

The stoichiometry of the resulting complexes, meaning the ratio of metal to ligand, would likely be influenced by the charge and size of the metal ion and the steric bulk of the ligand. Common stoichiometries for bidentate ligands are 1:2 (M:L), forming complexes of the type [ML₂], or 1:3, forming [ML₃]. For example, a divalent metal ion might coordinate two deprotonated ligands and potentially other solvent molecules to achieve a stable geometry, such as an octahedral configuration. researchgate.net

Table 2: Summary of Structural Analysis Parameters

Parameter Method of Determination Expected Information
Stoichiometry Elemental Analysis, X-ray Diffraction Metal-to-ligand ratio in the complex.
Coordination Mode IR Spectroscopy, NMR Spectroscopy, X-ray Diffraction Identification of donor atoms (N,O) bound to the metal.
Geometry X-ray Diffraction, Electronic Spectroscopy Spatial arrangement of ligands (e.g., Tetrahedral, Octahedral). jocpr.comresearchgate.net
Bond Lengths/Angles X-ray Diffraction Precise structural details of the coordination sphere. scirp.org

Advanced Structural Analysis of Coordination Compounds

Single Crystal X-ray Diffraction Investigations of Metal Complexes

Single crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the solid-state structure of metal complexes. While specific SCXRD data for complexes of this compound are not extensively documented in the provided literature, analysis of closely related pyrazole-containing ligand complexes allows for a detailed prediction of the expected structural features. researchgate.netresearchgate.net

The ligand this compound is anticipated to function as a bidentate chelating agent, coordinating to a metal center through the N2 nitrogen atom of the pyrazole ring and the oxygen atom of the acetyl group. This N,O-coordination forms a stable five-membered chelate ring.

Studies on analogous complexes, such as those with bis(pyrazol-1-yl)acetic acid and tris(pyrazol-1-yl)methane (B1237147), reveal common coordination patterns. rsc.orgmdpi.com For instance, in a copper(I) complex with a tris(pyrazol-1-yl)methane ligand, the Cu-N bond lengths are crucial for defining the coordination sphere. mdpi.com Similarly, tin(II) complexes with bis(pyrazol-1-yl)acetato ligands demonstrate κ³-N,N,O coordination, highlighting the versatility of the pyrazole moiety in binding metals. rsc.org The crystal structures of various pyrazolone (B3327878) derivatives also confirm the planarity of the pyrazole ring. spast.org

Below is a table of representative crystallographic parameters derived from related pyrazole and pyrazolone metal complexes.

Interactive Table 1: Representative Crystallographic Data for Related Pyrazole-Containing Metal Complexes

Parameter Typical Value/Range Significance Source
Crystal System Monoclinic, Triclinic, Orthorhombic Describes the basic crystal lattice symmetry. spast.org
Space Group P2₁/n, P-1, P2₁2₁2₁ Defines the specific symmetry elements of the crystal. mdpi.comspast.org
M-N (pyrazole) Bond Length 2.0 - 2.2 Å Indicates the strength of the metal-pyrazole nitrogen bond. mdpi.com
M-O (carbonyl) Bond Length 2.1 - 2.3 Å Indicates the strength of the metal-carbonyl oxygen bond. rsc.org
Chelate Bite Angle (N-M-O) 75° - 85° The angle within the five-membered chelate ring, indicating ring strain. N/A

Spectroscopic Signatures of Metal-Ligand Interactions

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the coordination of this compound to a metal ion. These techniques probe the vibrational and nuclear spin environments, respectively, which are altered upon complexation.

In the IR spectrum of the free ligand, a strong absorption band corresponding to the stretching vibration of the acetyl carbonyl group (νC=O) is expected around 1660-1670 cm⁻¹. mdpi.com Upon coordination to a metal center via the carbonyl oxygen, a significant shift of this band to a lower frequency (typically by 20-50 cm⁻¹) is observed. uobaghdad.edu.iq This red shift is indicative of the weakening of the C=O double bond due to the donation of electron density from the oxygen to the metal ion.

Furthermore, the stretching vibrations of the pyrazole ring, particularly the C=N bond, may also exhibit shifts, although typically less pronounced than the ν(C=O) shift. uobaghdad.edu.iq The most definitive evidence of coordination comes from the appearance of new, weaker absorption bands in the far-infrared region (below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-ligand bonds, specifically ν(M-O) and ν(M-N). uobaghdad.edu.iq

¹H NMR spectroscopy also provides clear evidence of complexation. The chemical shifts of the protons on the pyrazole and phenyl rings are sensitive to the redistribution of electron density upon coordination. Protons adjacent to the coordinating N2 atom of the pyrazole ring are particularly affected. In diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), these signals often shift downfield. For paramagnetic complexes, the signals may be significantly broadened or shifted, providing information about the electronic structure of the metal center.

Interactive Table 2: Characteristic Spectroscopic Shifts upon Complexation

Spectroscopic Technique Key Vibration/Signal Free Ligand (cm⁻¹ or δ) Coordinated Ligand (cm⁻¹ or δ) Interpretation Source
Infrared (IR) ν(C=O) ~1663 cm⁻¹ 1610 - 1640 cm⁻¹ Red shift indicates C=O coordination to the metal. mdpi.comuobaghdad.edu.iq
Infrared (IR) ν(C=N) ~1570 cm⁻¹ Shifted by 5-15 cm⁻¹ Change indicates pyrazole ring involvement in bonding. mdpi.com
Infrared (IR) ν(M-N) Not Present 450 - 500 cm⁻¹ Appearance confirms metal-nitrogen bond formation. uobaghdad.edu.iq
Infrared (IR) ν(M-O) Not Present 400 - 450 cm⁻¹ Appearance confirms metal-oxygen bond formation. uobaghdad.edu.iq

Probing Electronic and Magnetic Properties of Metal Complexes

The interaction between the d-orbitals of the transition metal ion and the orbitals of the coordinating ligand atoms dictates the electronic and magnetic properties of the resulting complex. These properties are fundamental to the complex's color, reactivity, and potential applications.

Ligand Field Effects on Electronic Transitions

The electronic absorption spectra (UV-Vis) of transition metal complexes featuring this compound are characterized by distinct absorption bands. These bands arise from electronic transitions between different energy levels. illinois.edu The transitions can be classified as ligand-centered (π → π*), charge-transfer (LMCT or MLCT), or d-d transitions. illinois.eduresearchgate.net

The d-d transitions, which occur between the split d-orbitals of the metal ion, are of particular interest as they are directly influenced by the ligand field. illinois.edu As an N,O-donor, this compound creates a specific ligand field environment. Based on studies of similar pyrazole and pyrazolone ligands, it is generally considered a weak- to medium-field ligand. researchgate.netresearchgate.net This results in a relatively small energy gap (Δ) between the t₂g and eg sets of d-orbitals in an octahedral environment.

Interactive Table 3: Typical d-d Electronic Transitions for Metal Complexes with Related Pyrazole Ligands in an Octahedral Field

Metal Ion Ground State Observed Transitions (from Ground State) Typical Wavelength Range (nm) Source
Cr(III) (d³) ⁴A₂g ⁴T₂g, ⁴T₁g(F), ⁴T₁g(P) 550-650, 400-480, 250-300 uobaghdad.edu.iq
Co(II) (d⁷) ⁴T₁g(F) ⁴T₂g(F), ⁴A₂g(F), ⁴T₁g(P) 1000-1200, 550-650, 450-520 uobaghdad.edu.iq
Ni(II) (d⁸) ³A₂g ³T₂g(F), ³T₁g(F), ³T₁g(P) 900-1100, 600-700, 350-450 uobaghdad.edu.iq

Magnetic Susceptibility and Spin State Determination

Magnetic susceptibility measurements provide crucial insight into the number of unpaired electrons in a metal complex, which in turn determines its spin state (high-spin or low-spin). researchgate.net The spin state is a direct consequence of the ligand field strength. Strong-field ligands cause a large splitting (Δ) of the d-orbitals, forcing electrons to pair up in the lower-energy orbitals (low-spin configuration). Conversely, weak-field ligands cause a small splitting, and electrons occupy the d-orbitals individually according to Hund's rule before pairing up (high-spin configuration). semanticscholar.org

Given that pyrazole-based ligands often act as weak-field ligands, complexes of this compound with first-row transition metals like Mn(II), Fe(II), Co(II), and Ni(II) are generally expected to be high-spin. researchgate.net

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and temperature. This experimental value can be compared to the theoretical spin-only magnetic moment (μ_so), calculated using the formula μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. A close agreement between the experimental and theoretical values helps confirm the spin state and, by extension, the geometry of the complex. For instance, high-spin octahedral Co(II) complexes (n=3) have μ_eff values in the range of 4.3–5.2 B.M., which is higher than the spin-only value of 3.87 B.M. due to significant orbital contributions. researchgate.net

Interactive Table 4: Spin States and Magnetic Moments for High-Spin Octahedral Complexes

Metal Ion d-electron Count Unpaired e⁻ (n) Spin-Only Moment (μ_so) (B.M.) Expected Experimental Moment (μ_eff) (B.M.) Source
Mn(II) d⁵ 5 5.92 5.7 - 6.1 researchgate.net
Fe(II) d⁶ 4 4.90 5.1 - 5.5 researchgate.net
Co(II) d⁷ 3 3.87 4.3 - 5.2 researchgate.net
Ni(II) d⁸ 2 2.83 2.9 - 3.4 researchgate.net

Theoretical and Computational Investigations of 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One

Advanced Quantum Chemical Calculations

Quantum chemical calculations are essential tools for predicting the molecular-level properties of a compound from first principles, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry.

This process calculates the lowest energy state of the molecule, revealing precise bond lengths, bond angles, and dihedral (torsion) angles between the phenyl ring, the pyrazole (B372694) ring, and the acetyl group. The final optimized geometry would correspond to a true energy minimum on the potential energy surface. No specific published data for these parameters for this molecule could be found.

Electronic Structure Analysis: HOMO-LUMO, Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are critical for understanding its reactivity. Key aspects of this analysis include:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A small gap suggests the molecule is more reactive. wikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. It uses a color scale to show electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, indicating these are sites susceptible to electrophilic attack.

Without specific studies, the exact energy values for the HOMO, LUMO, and the corresponding MEP map for this compound remain undetermined.

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various types of spectra. Theoretical calculations of vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts can be performed. These predicted spectra are then often compared with experimentally obtained spectra to validate the accuracy of the computational model and confirm the molecular structure. No such comparative analysis for this compound is available in the literature.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of a compound.

Elucidation of Conformational Landscapes and Energy Minima

The bond connecting the phenyl ring and the pyrazole ring, as well as the bond to the acetyl group, can rotate, allowing the molecule to adopt various three-dimensional shapes or conformations. A conformational analysis would explore the potential energy surface related to these rotations to identify all stable and low-energy conformers. This analysis would reveal the most likely shape(s) of the molecule under given conditions. Specific data on the conformational landscape and energy minima for this compound has not been published.

Analysis of Intra- and Intermolecular Interactions

MD simulations can also be used to study the non-covalent forces that govern how a molecule interacts with itself (intramolecular) and with other molecules (intermolecular). For this compound, this would involve analyzing potential weak hydrogen bonds (e.g., C-H···O or C-H···N) and π-π stacking interactions between the aromatic phenyl and pyrazole rings. These interactions are fundamental to understanding the compound's physical properties, such as its melting point and crystal packing structure. However, no specific studies detailing these interactions for this molecule are available.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions. rsc.org For pyrazole synthesis, computational methods illuminate the pathways and energetics of ring formation, offering a level of detail that is often inaccessible through experimental means alone.

The synthesis of the pyrazole ring, a core component of this compound, can proceed through various routes, most commonly the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net Transition state analysis is a computational technique used to identify the highest energy point along the reaction coordinate, known as the transition state. By calculating the structure and energy of this state, chemists can understand the feasibility and kinetics of a proposed reaction mechanism.

For instance, in the Knorr pyrazole synthesis, the reaction between a 1,3-diketone and hydrazine involves several steps, including the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. researchgate.net Computational models can determine which of these steps is the rate-determining step by comparing the energies of the respective transition states. researchgate.net Factors such as reactant concentrations, substituents, and the acidity of the medium can significantly influence reaction rates, and computational studies help to unravel these complex relationships. researchgate.net While specific transition state analyses for the synthesis of this compound are not extensively documented in the literature, the general principles derived from studies of similar pyrazole syntheses are applicable. These studies show that the rate-determining step can shift depending on the pH of the reaction medium. researchgate.net

Computational studies provide profound mechanistic insights into the chemical transformations involved in pyrazole synthesis. For example, the reaction of β,γ-unsaturated hydrazones to form pyrazoles is proposed to initiate with the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org Another approach involves the metal-mediated N-N coupling of diazatitanacycles, where computational analysis has been crucial in understanding the role of the metal center and the oxidation state changes during the reaction. rsc.org

In the synthesis of substituted pyrazoles, computational methods can predict the regioselectivity of the reaction, explaining why one isomer is formed preferentially over another. This is governed by a combination of steric and electronic factors of the reactants. researchgate.net For example, the reaction of 1-phenylprop-2-yn-1-one (B1213515) with 1H-pyrazole can yield 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, and computational analysis can clarify the mechanism of this Michael-type addition. researchgate.netmdpi.com Similarly, understanding the Vilsmeier-Haack reaction for the synthesis of 4-formyl pyrazole derivatives has been aided by computational modeling of the reactive intermediates. nih.gov These computational insights are vital for optimizing reaction conditions to achieve higher yields and desired products in the synthesis of complex pyrazole derivatives like this compound.

Ligand-Biomolecule Interaction Modeling (Mechanism-Focused)

The pyrazole scaffold is a recognized pharmacophore present in many biologically active compounds. nih.gov Computational modeling, particularly molecular docking, is a powerful tool to predict and analyze how pyrazole-containing ligands like this compound might interact with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is widely used to screen for potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. ijper.orgnih.gov

Derivatives of 1H-pyrazole have been the subject of numerous molecular docking studies against various biological targets implicated in diseases like cancer and inflammation. For example, pyrazole derivatives have been docked into the active sites of receptor tyrosine kinases (VEGFR-2), protein kinases (Aurora A, CDK2), and Cyclooxygenase-II (COX-2), which are all significant targets in cancer and inflammation therapy. ijper.orgnih.gov These simulations predict that the pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming key interactions, such as hydrogen bonds, with amino acid residues. nih.gov In a study involving COX-2, virtually designed pyrazole derivatives showed binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org Another study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the C-C chemokine receptor type 1 (CCR1) identified crucial hydrogen bonding with Tyr113 in the active site. nih.gov

Table 1: Molecular Docking Results for Pyrazole Derivatives with Various Biological Targets
Compound TypeBiological Target (PDB ID)Binding Energy (kcal/mol)Interacting ResiduesReference
Pyrazole Derivative (1b)VEGFR-2 (2QU5)-10.09Not specified nih.gov
Pyrazole Derivative (1d)Aurora A (2W1G)-8.57Not specified nih.gov
Pyrazole Derivative (2b)CDK2 (2VTO)-10.35Not specified nih.gov
Pyrazole Derivative (D202)COX-II (1CX2)-10.5Not specified ijper.org
Pyrazole Derivative (D305)COX-II (1CX2)-10.7Not specified ijper.org
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivativeCCR1Not specifiedTyr113 (H-bond) nih.gov
Pyrazole Hybrid Chalcone (B49325) (5o)Tubulin (3E22)-91.43 (dG binding)Not specified nih.gov

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org A lower binding energy generally indicates a more stable and potent interaction. For instance, in silico studies of pyrazole hybrid chalcone conjugates as tubulin polymerization inhibitors showed binding free energies ranging from -48.34 to -91.43 Kcal/mol. nih.gov

These simulations are also crucial for identifying "interaction hotspots," which are key amino acid residues within the binding site that contribute most significantly to the binding affinity. For pyrazole derivatives targeting COX-II, interactions such as conventional hydrogen bonds, van der Waals forces, and pi-alkyl interactions were identified as important for strong binding. ijper.org In another example, docking studies of pyrazole derivatives with DNA revealed non-covalent interactions within the groove of the DNA structure. ajpp.in The identification of these hotspots provides a rational basis for the design of new, more potent, and selective inhibitors based on the this compound scaffold. By modifying the structure of the lead compound to enhance interactions with these hotspots, medicinal chemists can work towards developing more effective therapeutic agents.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and literature has been conducted to gather advanced spectroscopic data for the chemical compound this compound. Despite extensive efforts, detailed experimental data for High-Resolution Nuclear Magnetic Resonance (HR-NMR), Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS) fragmentation pathways for this specific ortho-isomer are not available in the public domain.

The search included queries for its chemical name, CAS number (25699-96-1, which is sometimes ambiguously attributed), and structural class (ortho-pyrazolyl acetophenones). While the compound is listed in chemical databases such as PubChem with the identifier CID 13780884, this entry does not include experimental spectroscopic data. nih.gov

Scientific articles detailing the synthesis and characterization of related isomers, such as 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (the para-isomer) and other pyrazole derivatives, are available. nepjol.infonih.govsemanticscholar.org These studies provide full spectroscopic characterization for those specific compounds, but the data is not transferable to the this compound isomer due to the different substitution pattern on the phenyl ring, which significantly influences the magnetic and vibrational environment of the molecule.

Without access to peer-reviewed publications containing the specific NMR, IR, Raman, and MS data for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The creation of such an article would require speculation and cannot be based on verified research findings.

Therefore, the requested article focusing on the advanced spectroscopic characterization and mechanistic insights for this compound cannot be provided at this time.

Advanced Spectroscopic Characterization and Mechanistic Insights for 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one, with the chemical formula C₁₁H₁₀N₂O, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

While specific experimental HRMS data for the ortho-isomer is not extensively documented in reviewed literature, data for analogous compounds is available. For instance, the related N-acyl pyrazole (B372694) derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, was characterized by HRMS, confirming its calculated mass. mdpi.com The calculated monoisotopic mass for C₁₁H₁₀N₂O is 186.07931 Da. nih.gov This value serves as a benchmark for experimental verification, where a measured mass within a few parts per million (ppm) would confirm the compound's elemental formula.

Table 1: Calculated Mass Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Monoisotopic Mass 186.07931 Da

This interactive table provides the fundamental mass properties of the title compound.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This process helps elucidate the molecule's connectivity and fragmentation pathways.

There is a lack of specific MS/MS studies for this compound in the available literature. However, the fragmentation patterns of related structures, such as synthetic cathinones and other heterocyclic ketones, can provide a model for its expected behavior. mdpi.comresearchgate.net

For a protonated molecule [M+H]⁺, common fragmentation mechanisms would likely involve:

Loss of Neutral Molecules : Cleavage of the acetyl group could lead to the loss of ketene (B1206846) (CH₂=C=O) or a methyl radical followed by carbon monoxide.

Ring Fragmentation : The pyrazole or phenyl rings could undergo characteristic cleavages. Fragmentation of pyrazole-containing structures often involves the loss of small neutral molecules like HCN or N₂.

Rearrangements : Complex rearrangements, like the formation of stable ions such as the tropylium (B1234903) ion (m/z 91) from the phenyl moiety, are possible and have been observed in similar phenyl-containing compounds. researchgate.net

These predicted pathways help in the structural confirmation of the compound and its metabolites or degradation products in complex mixtures. uab.edursc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, revealing information about their electronic structure and energy levels.

UV-Vis Absorption Maxima and Molar Extinction Coefficients

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

Specific experimental UV-Vis data for this compound is not detailed in the surveyed literature. However, the structure, containing both phenyl and pyrazole rings conjugated with a carbonyl group, is expected to exhibit characteristic π→π* and n→π* transitions. For comparison, chalcones (e.g., (E)-1,3-diphenyl-2-propen-1-one) show strong absorption bands related to their extended conjugated systems. nist.gov Similarly, pyrene-functionalized pyrazoles exhibit intense absorption spectra. mdpi.com The presence of the carbonyl group typically results in a weak n→π* absorption at longer wavelengths and more intense π→π* absorptions at shorter wavelengths.

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. These properties are highly dependent on molecular structure and rigidity.

The fluorescence and phosphorescence properties of this compound have not been specifically reported. Generally, aromatic ketones can exhibit phosphorescence, but fluorescence is often inefficient. libretexts.org The presence of a carbonyl group can promote intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence and favor phosphorescence. libretexts.org However, many pyrazole derivatives are known to be highly fluorescent, especially when incorporated into rigid, planar structures. mdpi.com The conformational flexibility between the phenyl and pyrazole rings in this compound may lead to non-radiative decay pathways, potentially resulting in weak luminescence in solution.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and details of crystal packing.

While a crystal structure for the specific ortho-isomer this compound is not available in the CCDC database or reported literature, analysis of closely related pyrazole derivatives provides significant insight into expected structural features. nih.govmdpi.commdpi.com

Determination of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated based on its functional groups.

Hydrogen Bonding : Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. The carbonyl oxygen and the pyrazole nitrogen atoms are potential hydrogen bond acceptors.

π-π Stacking : The aromatic phenyl and pyrazole rings are capable of engaging in π-π stacking interactions. These interactions, where the planes of the rings are parallel and offset, are a major directional force in the packing of many aromatic compounds. nih.govcardiff.ac.uk In related structures, centroid-to-centroid distances for such interactions are typically in the range of 3.6 to 3.7 Å. cardiff.ac.uk

Studies on other pyrazole derivatives confirm the importance of these noncovalent interactions in directing the supramolecular assembly. imedpub.comspast.orgrsc.org For example, in the crystal structure of a related pyrazoline, π-π stacking was observed between parallel benzene (B151609) rings of adjacent units. nih.gov Similarly, analysis of pyrazolone (B3327878) derivatives shows that molecules are often linked by an elaborate system of hydrogen bonds. spast.orgiucr.org

Investigations into Tautomerism and Conformational Polymorphism

The structural versatility of pyrazole-containing compounds extends to the phenomena of tautomerism and conformational polymorphism. While specific studies on the tautomerism and conformational polymorphism of this compound are not extensively documented in publicly available literature, research on analogous pyrazole derivatives provides significant insights into the potential structural dynamics of this compound.

Tautomerism, the interconversion of constitutional isomers, is a well-documented characteristic of pyrazolone systems. clockss.orglibretexts.org For instance, pyrazolones can exist in several tautomeric forms, including the OH, CH, and NH forms, which correspond to 1H-pyrazol-5-ols, 2,4-dihydro-3H-pyrazol-3-ones, and 1,2-dihydro-3H-pyrazol-3-ones, respectively. clockss.org The equilibrium between these tautomers is influenced by factors such as the solvent and the physical state of the compound. nih.govresearchgate.netmdpi.com

A notable example is the investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one. nih.govresearchgate.netmdpi.com X-ray crystal structure analysis of this compound revealed that in the solid state, it exists as dimers of its 1-phenyl-1H-pyrazol-3-ol tautomer. nih.govresearchgate.netmdpi.com Spectroscopic studies, including solid-state and solution NMR, have been instrumental in elucidating this tautomeric preference.

In a similar vein, conformational polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in related pyrazole derivatives. An example is 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, which has been shown to crystallize in at least two different monoclinic polymorphs. nih.goviucr.org These polymorphs differ in their space groups and the number of independent molecules in the asymmetric unit. nih.goviucr.org

The characterization of these polymorphs relies heavily on single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and intermolecular interactions. For instance, in one polymorph of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, two independent molecules (A and B) are present in the asymmetric unit, with different dihedral angles between the pyrazole and phenyl rings. nih.goviucr.org

The existence of tautomerism and conformational polymorphism in compounds structurally related to this compound underscores the importance of comprehensive spectroscopic and crystallographic analysis for a complete understanding of its solid-state and solution-state behavior.

Interactive Data Tables

Table 1: Tautomeric Forms of Pyrazolone Derivatives

This table illustrates the different tautomeric forms observed in pyrazolone compounds, which are structurally related to the subject compound.

Tautomeric FormIUPAC Name DesignationKey Structural Feature
OH Form1H-Pyrazol-5-olHydroxyl group on the pyrazole ring
CH Form2,4-dihydro-3H-pyrazol-3-oneMethylene group at the C4 position of the pyrazole ring
NH Form1,2-dihydro-3H-pyrazol-3-oneNH group within the pyrazole ring and a carbonyl group

Table 2: Crystallographic Data for Polymorphs of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

This table presents a comparison of the crystallographic parameters for two known polymorphs of a related pyrazole derivative. nih.goviucr.org

ParameterPolymorph 1Polymorph 2
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/n
Molecules per Asymmetric Unit12 (Molecule A and Molecule B)
Dihedral Angle (Phenyl/Pyrazole)-Molecule A: 4.90 (11)° Molecule B: 16.05 (13)°
Key Intermolecular InteractionsIntramolecular O-H···O hydrogen bondIntramolecular O-H···O hydrogen bond, C-H···N interactions, C-H···π interactions

Investigations into Biological Activities and Mechanisms of 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One Mechanism Focused, Non Clinical

Enzyme Inhibition and Modulation Studies

The pyrazole (B372694) nucleus is a well-established scaffold in medicinal chemistry, renowned for its role in enzyme inhibition. globalresearchonline.net

Based on its structure, 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a candidate for interacting with several classes of enzymes, most notably those involved in inflammation.

Cyclooxygenase (COX-1/COX-2): The pyrazole ring is a central feature of several selective COX-2 inhibitors, including the well-known anti-inflammatory drug celecoxib. globalresearchonline.netnih.gov Molecular modeling studies of pyrazole analogs show that they can effectively fit within the COX-2 active site. biosynce.com Research on various polysubstituted pyrazoles confirms that this scaffold can be engineered to produce potent and selective COX-2 inhibition, suggesting that this compound may possess similar capabilities. nih.gov

Metalloproteases: Recent studies have identified pyrazole-based compounds as inhibitors of meprin α and meprin β, which are zinc-dependent metalloproteases involved in tissue remodeling and inflammation. nih.gov

Other Potential Enzyme Targets: The broad utility of the pyrazole scaffold means other enzyme families could also be potential targets. Pyrazole derivatives have been investigated as inhibitors of tubulin polymerization and various kinases, although specific interactions for the title compound are unconfirmed. biosynce.com

Table 1: Potential Enzyme Targets for this compound Based on Analog Studies This table is interactive. Click on the headers to sort.

Enzyme Target Enzyme Class Evidence from Related Compounds Reference(s)
COX-1 / COX-2 Oxidoreductase Pyrazole is the core scaffold of many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (e.g., celecoxib). nih.govbiosynce.com
Meprin α / Meprin β Metalloprotease Diaryl-heteroaromatic scaffolds, including pyrazoles, have been identified as potent and selective meprin inhibitors. nih.gov
Tubulin Structural Protein General pyrazole derivatives have been studied for their potential to inhibit tubulin polymerization. biosynce.com

The mechanism by which an inhibitor binds to an enzyme can be classified into several types, which can be determined through kinetic studies.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing the natural substrate from binding. This is a plausible mechanism for the interaction with COX enzymes, where pyrazole analogs have been shown to interact directly with the active site through hydrogen bonding and π-π interactions. biosynce.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the substrate binding affinity and the maximum catalytic rate.

Without specific experimental data for this compound, its precise mechanism of inhibition for any target enzyme remains theoretical. However, for targets like COX-2, the evidence from analogs strongly suggests a competitive binding mode. biosynce.com

Structure-activity relationship (SAR) studies on related pyrazole compounds reveal how specific chemical modifications can influence potency and selectivity.

For COX Inhibition: In a series of pyrano[2,3-c]pyrazoles, the substitution pattern was critical for COX-2 selectivity. Analogs with specific substitutions exhibited distinctive COX-2 inhibition with selectivity indices (SI) close to that of celecoxib. nih.gov This indicates that the nature and position of substituents on both the phenyl and pyrazole rings of the core structure are key determinants of activity and selectivity between COX-1 and COX-2.

For Meprin Inhibition: In the development of pyrazole-based meprin inhibitors, modifications to the aryl moieties attached to the pyrazole core significantly impacted selectivity. For instance, introducing two acidic groups on the aryl rings abolished off-target inhibition of related metalloproteases (MMPs and ADAMs), leading to excellent selectivity for meprins. nih.gov Conversely, other substitutions affected the inhibition of meprin α versus meprin β, demonstrating that subtle structural changes can fine-tune isoform selectivity. nih.gov

These findings underscore that while the this compound scaffold has potential as an enzyme inhibitor, its specific activity and selectivity profile would be highly dependent on further functionalization.

Receptor Binding and Signaling Pathway Perturbations

In addition to direct enzyme inhibition, pyrazole derivatives are known to act as ligands for various cell surface receptors, thereby modulating intracellular signaling pathways.

Screening of compound libraries has revealed that scaffolds similar to this compound can bind with high affinity to G-protein coupled receptors (GPCRs).

C-C Chemokine Receptor Type 1 (CCR1): A series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones, which share the pyrazolyl-ethanone substructure, were identified as potent and selective CCR1 antagonists. nih.gov In vitro binding assays using human THP-1 cells identified a lead compound with an IC₅₀ value of 4 nM. nih.govnih.gov CCR1 is a key receptor in inflammatory responses, as it mediates the migration of immune cells. nih.gov

N-formyl Peptide Receptors (FPRs): Pyrazole and pyrazolone (B3327878) derivatives have been synthesized and identified as agonists for N-formyl peptide receptors (FPR1, FPR2, and FPR3), which play crucial roles in regulating inflammatory processes. unifi.it

Table 2: Receptor Binding Activity of Structurally Related Pyrazole Compounds This table is interactive. Click on the headers to sort.

Compound Series Receptor Target Activity Potency (IC₅₀) Reference(s)
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones CCR1 Antagonist 4 nM (for lead compound) nih.govnih.gov
Pyrazolone Derivatives FPRs Agonist Not specified unifi.it

By inhibiting enzymes or binding to receptors, this compound could perturb multiple downstream signaling pathways that control fundamental cellular activities.

Inflammatory Pathways: If the compound inhibits COX-2, it would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Similarly, antagonism of the CCR1 receptor would disrupt chemokine-induced signaling, preventing the recruitment of leukocytes to sites of inflammation. nih.govnih.gov

Cell Proliferation and Apoptosis: Many signaling pathways that control cell growth and death are influenced by the targets of pyrazole derivatives. For example, FPRs, in addition to their role in inflammation, have been implicated in the progression or suppression of some cancers. unifi.it Perturbation of these receptor-mediated pathways could therefore influence cell proliferation and survival.

Interactions with Biomolecules (Excluding Clinical Outcomes)

The biological effects of a compound are fundamentally dictated by its interactions with various biomolecules. For this compound, understanding these interactions at the molecular level is key to deciphering its mechanism of action.

DNA/RNA Binding Studies

While direct DNA or RNA binding studies for this compound are not extensively reported in the reviewed literature, research on structurally related pyrazole derivatives suggests potential interactions. For instance, certain 1,10-phenanthroline (B135089) derivatives, which can be conceptually related to the aromatic system of the phenyl-pyrazole scaffold, have been synthesized as potential telomeric DNA binders. mdpi.com These compounds have shown the ability to bind and stabilize telomeric quadruplex DNA more effectively than double-stranded DNA. mdpi.com This suggests that the planar aromatic regions of pyrazole-containing compounds could facilitate intercalation or groove binding with nucleic acid structures. However, without direct experimental evidence for this compound, its specific DNA or RNA binding capabilities remain a subject for future investigation.

Protein Interaction Profiling (Non-Clinical Context)

The interaction of pyrazole derivatives with various protein targets has been a significant area of research. Derivatives of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have been identified as novel antagonists of the C-C chemokine receptor type 1 (CCR1). nih.gov In silico docking studies of these derivatives have highlighted key interactions, such as hydrogen bonding with residues like Tyr113, which are crucial for anchoring the ligand within the active site of the receptor. nih.gov

Furthermore, a series of 2-(1H-pyrazol-1-yl)pyridines have been described as inhibitors of the ALK5 kinase (TGFβ receptor I kinase). researchgate.net Modeling of these compounds within the ALK5 kinase domain has enabled the optimization of their potency through substitutions on the pyrazole core. researchgate.net These findings indicate that the pyrazole scaffold can serve as a valuable pharmacophore for designing inhibitors of specific protein kinases and receptors. The precise protein interaction profile of this compound itself is yet to be fully elucidated, but these studies on related compounds provide a strong basis for targeted screening against various protein families.

Mechanistic Exploration of Cellular Responses

The interaction of this compound and its analogs with cellular machinery can lead to a cascade of events, influencing fundamental processes such as cell survival, proliferation, and migration.

Induction of Apoptosis Pathways and Associated Molecular Events

Several studies on pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms. One prominent mechanism involves the generation of reactive oxygen species (ROS). The elevated levels of intracellular ROS can trigger both intrinsic and extrinsic apoptotic pathways. researchgate.net For instance, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by increasing ROS production and subsequently activating caspase-3. nih.gov

Another key target in apoptosis induction by pyrazole compounds is the Bcl-2 family of proteins. Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that they can activate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govrsc.org Molecular docking studies have confirmed the high binding affinity of these compounds to the Bcl-2 protein. nih.govrsc.org The induction of apoptosis by some pyrazole derivatives is also associated with the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases. researchgate.net

Modulation of Cellular Processes (e.g., cell cycle, proliferation, migration)

The antiproliferative activity of pyrazole derivatives is often linked to their ability to modulate the cell cycle. Studies have shown that these compounds can induce cell cycle arrest at different phases. For example, some pyrazoline derivatives have been found to cause an arrest in the G2/M phase of the cell cycle in human colon cancer cells. researchgate.net Similarly, a CDK7 inhibitor with a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, BS-181, has been shown to induce G1 cell cycle arrest in leukemia cells. nih.gov This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, piperine, a compound with structural similarities to some pyrazole derivatives, causes G1 phase arrest by down-regulating cyclin D1 and inducing p21. plos.org

The inhibition of cell proliferation by pyrazole derivatives has been observed in various cancer cell lines. For example, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone has been shown to repress the growth of Merkel cell carcinoma cells. mdpi.com Furthermore, some 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, which share heterocyclic features with pyrazoles, have been found to inhibit the proliferation, migration, and invasion of breast cancer cell lines, with molecular docking studies suggesting an interaction with p53. mdpi.comresearchgate.net

Antimicrobial Activity: Mechanistic Perspectives

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, with research indicating various mechanisms of action. A key mechanism appears to be the disruption of the bacterial cell membrane. Naphthyl-substituted pyrazole-derived hydrazones have been reported to exert their antibacterial effect by damaging the bacterial cell wall. nih.gov

Furthermore, some pyrazole-containing compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were found to be more effective against Gram-negative bacteria. researchgate.net The antimicrobial action of some pyrazole derivatives is also attributed to their ability to interact with bacterial DNA, thereby inhibiting essential life processes of the microorganisms. The development of pyrazole-containing antibiotics like cefoselis (B1662153) and ceftolozane (B606591) underscores the potential of this chemical scaffold in combating bacterial infections. nih.gov

Evaluation against Bacterial Strains (In Vitro)

The antibacterial potential of pyrazole derivatives has been a subject of significant research. Studies have demonstrated that these compounds exhibit activity against a variety of both Gram-positive and Gram-negative bacterial strains.

A study on novel pyrazole analogues screened a series of compounds for their antibacterial efficacy. nih.gov Among the synthesized derivatives, certain compounds showed notable activity. For instance, compound 3 was particularly effective against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Meanwhile, compound 4 demonstrated high activity against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL, which was comparable to the standard drug ciprofloxacin. nih.gov

In another investigation, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated. nih.gov Several of these compounds displayed significant antibacterial activity, particularly against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538. nih.gov

Further research into pyrazoline derivatives, which share a structural relationship with pyrazoles, also indicated promising antibacterial results. scispace.com Synthesized pyrazoline derivatives showed moderate to good inhibition against Staphylococcus aureus (MTCC No. 96), Staphylococcus epidermidis (MTCC No. 435), and Escherichia coli (MTCC No. 739) when compared with the reference standard, amikacin. scispace.com Specifically, compounds designated as P1 and P2 were effective against S. aureus, while P1 and P4 showed good potential against E. coli, and P5 was active against S. epidermidis. scispace.com

Similarly, a study involving new pyridinone and pyrazole derivatives reported weak to good antibacterial activity against four bacterial strains. johnshopkins.edu The most active derivatives in this study showed particular promise against B. subtilis and Proteus vulgaris. johnshopkins.edu The antibacterial activity of another series of 1,3,5-trisubstituted-2-pyrazolines was tested against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, and Bacillus pumilus) and two Gram-negative strains (Escherichia coli and Klebsiella pneumoniae). greenpharmacy.info

The table below summarizes the antibacterial activity of selected pyrazole derivatives from the literature.

Derivative TypeBacterial StrainActivityReference
Pyrazole Analogue (Compound 3)Escherichia coli (Gram-negative)MIC: 0.25 μg/mL nih.gov
Pyrazole Analogue (Compound 4)Streptococcus epidermidis (Gram-positive)MIC: 0.25 μg/mL nih.gov
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideBacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538Significant Activity nih.gov
Pyrazoline Derivative (P1, P2)Staphylococcus aureusSignificant Activity scispace.com
Pyrazoline Derivative (P1, P4)Escherichia coliGood Potential scispace.com
Pyrazoline Derivative (P5)Staphylococcus epidermidisActive scispace.com
Pyridinone and Pyrazole DerivativesBacillus subtilis, Proteus vulgarisGood Activity johnshopkins.edu

Antifungal Activity Assessment (In Vitro)

In addition to antibacterial properties, pyrazole derivatives have been investigated for their potential as antifungal agents. Research has shown that certain pyrazole-based compounds can effectively inhibit the growth of various fungal pathogens.

A study investigating a new series of pyrazole derivatives reported on their antifungal activity against four pathogenic fungi: Aspergillus flavus ATCC 9643, Aspergillus niger ATCC 11414, Rhizopus oryzae ATCC 96382, and Penicillium chrysogenum ATCC 10106. nih.gov Among twenty different derivatives, one compound, Pyrazole 3b , was identified as the most effective, showing significant activity against A. niger and A. flavus, with inhibition zones of 32.0 mm and 30.0 mm, respectively. nih.govresearchgate.netnih.gov This compound demonstrated 100% antifungal activity at concentrations between 1000 and 500 μg/ml. nih.govresearchgate.net Another compound, 10b , also showed notable activity against A. niger and P. chrysogenum. nih.govresearchgate.netnih.gov However, R. oryzae was resistant to all the tested pyrazole compounds. nih.govresearchgate.net

Another study on novel pyrazole analogues also screened for antifungal activity. nih.gov Compound 2 in this series was found to be highly active against Aspergillus niger, with an MIC of 1 μg/mL, which was comparable to the standard antifungal, clotrimazole. nih.gov

Research on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which contain a pyrazole moiety, also demonstrated their in vitro antifungal potential against six different Candida species. mdpi.com These compounds, along with their precursor 1,3-diaryl-1H-pyrazole-4-carbaldehydes, exhibited lower MIC values than the reference drug, fluconazole. mdpi.com This suggests that the pyrazole structure is a key contributor to the observed antifungal effects. mdpi.com

The table below presents a summary of the in vitro antifungal activity of selected pyrazole derivatives.

Derivative TypeFungal StrainActivityReference
Pyrazole 3bAspergillus niger ATCC 11414Inhibition Zone: 32.0 mm nih.govresearchgate.netnih.gov
Pyrazole 3bAspergillus flavus ATCC 9643Inhibition Zone: 30.0 mm nih.govresearchgate.netnih.gov
Pyrazole Analogue (Compound 2)Aspergillus nigerMIC: 1 μg/mL nih.gov
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesCandida spp.Lower MIC than fluconazole mdpi.com

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The antimicrobial effects of pyrazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms, with DNA gyrase inhibition being a prominently proposed mechanism.

DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. youtube.com It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication fork movement. youtube.com The inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death. youtube.com

Research has specifically pointed to pyrazole derivatives as potential inhibitors of DNA gyrase. nih.gov A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives found that the most potent antibacterial compounds in the series also strongly inhibited DNA gyrase from both S. aureus and B. subtilis. nih.gov For instance, compound 3k from this series exhibited an IC₅₀ value of 0.15 µg/mL against S. aureus DNA gyrase and 0.25 µg/mL against B. subtilis DNA gyrase. nih.gov Molecular docking simulations further supported these findings, showing that the inhibitor could bind to the active site of the S. aureus DNA gyrase. nih.gov

Similarly, another study suggested that certain pyridinone and pyrazole derivatives act as antibacterial agents by inhibiting Topoisomerase IV, another essential bacterial enzyme involved in DNA replication. johnshopkins.edu Molecular docking simulations showed that these derivatives had strong binding energies within the active site of Topoisomerase IV. johnshopkins.edu

For antifungal activity, azole-containing compounds, which include pyrazole and imidazole (B134444) derivatives, are known to target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have confirmed that pyrazole derivatives can bind effectively to the active sites of key fungal proteins, suggesting a mechanism that hinders enzyme activity. nih.govresearchgate.net

Emerging Applications of 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One and Its Derivatives Non Clinical

Advanced Catalysis and Organometallic Chemistry

The field of catalysis has significantly benefited from the development of ligands that can fine-tune the electronic and steric properties of metal centers. Derivatives of 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one have emerged as promising ligands in both homogeneous and heterogeneous catalysis due to their strong coordination to transition metals and the stability of the resulting complexes.

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of the pyrazole (B372694) ring in this compound and its derivatives serve as excellent donors for a variety of transition metals, including palladium, rhodium, and iridium. This has led to their extensive use in the formation of stable metal complexes that act as pre-catalysts in a range of cross-coupling reactions.

Palladium complexes featuring pyrazole-containing ligands have demonstrated high catalytic activity in Suzuki-Miyaura and Heck coupling reactions. For instance, bulky bis(pyrazolyl)palladium(II) complexes have been synthesized and successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. These catalysts have shown high conversion rates for the coupling of aryl bromides with phenylboronic acid. researchgate.net The steric and electronic properties of the pyrazole ligands, which can be modified by introducing various substituents, play a crucial role in the catalytic efficiency of the palladium complexes. researchgate.net

Furthermore, NNN pincer palladium(II) complexes incorporating N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared and characterized. researchgate.netnih.gov These complexes have proven to be efficient catalysts for the Heck coupling of aryl bromides with olefins, yielding various styrenes in moderate to high yields. researchgate.netnih.gov The tridentate nature of these pincer ligands imparts significant stability to the palladium center, contributing to the catalyst's robustness and activity.

Rhodium(I) complexes are another important class of catalysts where pyrazole-based ligands find application. mdpi.com Although specific examples with this compound are not extensively documented, the general principles of rhodium catalysis suggest the potential of its derivatives in reactions like hydroacylation. d-nb.info The ability of the pyrazole moiety to stabilize the metal center is a key factor in the design of such catalysts. mdpi.comrsc.org

The following table summarizes the catalytic activity of some palladium complexes with pyrazole-containing ligands in cross-coupling reactions.

Catalyst/Pre-catalystReaction TypeSubstratesProductYield (%)Reference
Phenyl bearing bis(pyrazolyl)palladium(II)Suzuki-MiyauraBromobenzene and phenylboronic acidBiphenyl98 researchgate.net
Tertiary butyl bearing bis(pyrazolyl)palladium(II)Suzuki-MiyauraBromobenzene and phenylboronic acidBiphenyl81 researchgate.net
NNN pincer Pd(II) complex 6aHeck Coupling1-bromo-4-methoxybenzene and styrene4-methoxystilbene92 nih.gov
NNN pincer Pd(II) complex 6iHeck Coupling1-bromo-4-nitrobenzene and styrene4-nitrostilbene95 nih.gov

Role in Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. mdpi.com The scaffold of this compound provides a platform for the design of chiral ligands by introducing stereogenic centers. These chiral ligands can then be coordinated to transition metals to create catalysts for a variety of enantioselective transformations. nih.govcam.ac.uknih.govnih.gov

While specific applications of catalysts derived directly from this compound in asymmetric synthesis are an emerging area of research, the broader class of pyrazole derivatives has shown significant promise. researchgate.net For example, chiral pyrazolin-5-one derivatives have been employed in organo- and metal-catalyzed asymmetric reactions to produce highly functionalized pyrazole and pyrazolone (B3327878) derivatives. nih.gov

The strategy often involves the creation of a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. This can be achieved by using chiral auxiliaries to synthesize enantiopure ligands or by designing ligands that create a chiral pocket around the metal. d-nb.infonih.gov The resulting chiral metal complexes can then catalyze reactions such as asymmetric allylation, epoxidation, and other carbon-carbon bond-forming reactions with high enantioselectivity.

Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel materials with interesting optical and electronic properties. Their ability to form well-defined supramolecular structures through coordination with metal ions is a key aspect of their application in materials science.

Design of Luminescent and Optoelectronic Materials

The incorporation of this compound derivatives into transition metal complexes, particularly those of iridium(III) and rhodium(III), has led to the development of highly luminescent materials. These complexes exhibit phosphorescence, a property that makes them suitable for applications in organic light-emitting diodes (OLEDs). bohrium.comresearchgate.netmdpi.com

Cyclometalated iridium(III) complexes featuring phenylpyrazole-type ligands have been extensively studied for their photophysical properties. researchgate.net By modifying the substituents on the phenyl and pyrazole rings, the emission color of these complexes can be tuned across the visible spectrum, from blue to yellow. researchgate.net For example, a series of iridium(III) complexes with different phenylpyrazole derivatives as the main ligands and tetraphenylimidodiphosphinate as the ancillary ligand showed emission maxima ranging from 453 to 576 nm with varying photoluminescence quantum yields. researchgate.net

The following table presents the photophysical data for a selection of iridium(III) complexes with phenylpyrazole-based ligands. researchgate.net

ComplexMain LigandEmission Max (nm)Quantum Yield (%)
Ir11-[4-(trifluoromethyl)phenyl]-1H-pyrazole45370.9
Ir22-phenyl-2H-indazole47545.2
Ir32-(4-fluorophenyl)-2H-indazole47355.8
Ir42-[4-(trifluoromethyl)phenyl]-2H-indazole48830.1
Ir51-phenyl-1H-indazole54510.4
Ir61-(4-fluorophenyl)-1H-indazole54212.6
Ir71-[4-(trifluoromethyl)phenyl]-1H-indazole57615.3

These luminescent properties are attributed to the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient phosphorescence. The design of such complexes is a key area of research for the development of next-generation displays and lighting technologies. nih.gov

Self-Assembly Processes and Nanostructure Formation

The ability of this compound and its derivatives to act as multidentate ligands allows for the construction of well-defined supramolecular architectures through self-assembly with metal ions. cam.ac.uknih.govrsc.orgrsc.org This process can lead to the formation of discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs) with diverse topologies and functionalities. nih.govrsc.org

The coordination of these ligands to metal centers is driven by the interaction between the nitrogen atoms of the pyrazole ring and the metal ion. The resulting structures are often stabilized by a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. nih.govrsc.org

A notable example is the formation of two-dimensional coordination polymers by linking anionic lanthanide tetrakis-acylpyrazolonate complexes with silver cations. mdpi.com In these structures, the pyridinic nitrogen atoms of the pyrazolate rings coordinate to the silver ions, creating extended layered networks. This approach has been shown to be effective in suppressing ligand-to-metal charge transfer quenching of europium luminescence, enhancing the material's photophysical properties. mdpi.com The study of these self-assembly processes is crucial for the rational design of functional materials with tailored properties for applications in areas such as catalysis, sensing, and gas storage. nih.gov

Development of Chemo/Biosensors and Molecular Probes

The development of selective and sensitive chemosensors for the detection of ions and small molecules is of great importance in environmental monitoring, biological imaging, and diagnostics. nih.govrsc.orgmdpi.com Derivatives of this compound are attractive scaffolds for the design of fluorescent chemosensors due to the potential for incorporating a recognition unit (receptor) and a signaling unit (fluorophore) within the same molecule. researchgate.netnih.gov

The pyrazole moiety can act as a binding site for metal ions, and the photophysical properties of the molecule can be modulated upon ion binding, leading to a detectable change in fluorescence or color. researchgate.netnih.gov For instance, pyrazoline-based fluorescent probes have been designed for the selective detection of Fe(III) ions. researchgate.netnih.gov The interaction of the metal ion with the sensor can lead to fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), depending on the mechanism of interaction, which can include photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net

While specific chemosensors based on the this compound scaffold are still under development, the broader class of pyrazole-containing compounds has demonstrated significant potential in this area. For example, a simple colorimetric fluorescent chemosensor, 1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, has been synthesized and shown to exhibit excellent selectivity for Zn²⁺ ions in aqueous media through a "turn-on" fluorescence response. researchgate.net The design of such probes often involves the strategic placement of donor and acceptor groups to control the photophysical processes upon analyte binding.

The following table lists some pyrazole-based fluorescent sensors and their detection capabilities.

SensorAnalyteDetection LimitMechanismReference
Pyrazole-pyrazoline probe MFe³⁺3.9 x 10⁻¹⁰ MFluorescence Quenching researchgate.net
1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (L)Zn²⁺-"Turn-on" Fluorescence (PET) researchgate.net
5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM)Fe³⁺0.12 µM"Turn-off" Fluorescence nih.gov

The ongoing research in this field focuses on improving the selectivity, sensitivity, and response time of these sensors, as well as their applicability in complex biological and environmental samples. nih.gov

Fluorescent Probes for Chemical and Biological Detection

While direct applications of this compound as a fluorescent probe are not extensively documented, the broader class of pyrazole and pyrazoline derivatives has shown significant promise in this area. These compounds serve as the core fluorophore or as a reactive component that modulates the fluorescence of a molecule upon interaction with a specific analyte.

Research into pyrazoline-based probes, which are dihydrogenated analogs of pyrazoles, demonstrates the potential of this heterocyclic system. For instance, a pyrazoline derivative incorporating a benzothiazole (B30560) ring has been synthesized and utilized as a highly selective and sensitive fluorescent probe for the detection of picric acid, a hazardous explosive material. researchgate.net The probe exhibits significant fluorescence quenching upon binding to picric acid, which is attributed to a combination of fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET) mechanisms. researchgate.net The detection limit for picric acid using this probe was determined to be as low as 1.1 μM. researchgate.net

The design of such probes often involves the strategic placement of donor and acceptor groups to facilitate intramolecular charge transfer (ICT), a process that is highly sensitive to the local environment and can be exploited for sensing applications. The acetyl group and the aromatic rings in the this compound scaffold provide convenient points for modification to tune these photophysical properties.

Table 1: Example of a Pyrazoline-Based Fluorescent Probe

Probe NameTarget AnalyteDetection MechanismKey Findings
2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenolPicric AcidFluorescence Quenching (FRET and PET)High selectivity over other nitroaromatics; Detection limit of 1.1 μM. researchgate.net

Imaging Agents for Pre-clinical Biological Systems

The pyrazole scaffold is a key component in the development of imaging agents for pre-clinical research, particularly for positron emission tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.

Recently, dihydropyrazole-cored ligands have been developed and evaluated as PET imaging agents for the Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a critical regulator of cell death and inflammation and is implicated in various central nervous system diseases. A fluorine-18 (B77423) labeled dihydropyrazole derivative, [¹⁸F]WL1, demonstrated promising characteristics for a brain imaging agent. nih.gov It showed high initial brain uptake and specific binding to RIPK1, which was confirmed in blocking studies in rats. nih.gov Significantly, [¹⁸F]WL1 was able to image the changes in RIPK1 expression in a rat model of systemic inflammatory response syndrome, highlighting its potential for studying neuroinflammation in living organisms. nih.gov

Although these agents are based on a dihydropyrazole (pyrazoline) core rather than the aromatic pyrazole found in this compound, this research underscores the utility of the pyrazole-phenyl framework in designing molecules that can cross the blood-brain barrier and interact with specific biological targets for imaging purposes. The development of such probes is crucial for understanding disease mechanisms and for the evaluation of new therapeutic interventions in pre-clinical models. ox.ac.uk

Role as Precursors for Complex Organic Synthesis

The chemical structure of this compound, possessing a reactive ketone functional group and multiple sites for substitution on its aromatic rings, makes it a valuable precursor for the synthesis of more elaborate molecules.

Building Block for Multifunctional Molecules

The pyrazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its presence in a wide range of biologically and functionally active compounds. mdpi.com Derivatives of this compound serve as versatile building blocks for constructing multifunctional molecules where different chemical features are combined to achieve a specific purpose.

For example, a related starting material, ethyl 2-(1H-pyrazol-1-yl)acetate, has been used to synthesize a series of novel 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The synthesis involves converting the initial pyrazole compound into a hydrazide, which is then reacted with various aromatic aldehydes to form Schiff bases. Subsequent cyclization with acetic anhydride (B1165640) yields the target 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. researchgate.net This synthetic route effectively combines the pyrazole ring with the 1,3,4-oxadiazole ring system, another important heterocycle known for its diverse biological activities.

Table 2: Synthesis of Multifunctional Molecules from Pyrazole-Based Precursors

Precursor TypeReaction SequenceResulting Molecular ScaffoldPotential Application Area
Pyrazolyl AcetateHydrazide formation -> Schiff base condensation -> Acetylative cyclizationPyrazolyl-methyl-oxadiazolyl-ethanoneAntimicrobial Agents researchgate.net
Hydroxyphenyl PropenoneHydrazine (B178648) condensation/cyclizationPyrazolyl-phenolBiologically Active Compounds researchgate.net
Substituted Acetophenone (B1666503)Knoevenagel condensation -> Cyclization with hydrazinePhenyl-pyrazoleAnticancer Agents atlantis-press.com

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. The core of a combinatorial library is the scaffold, a central molecular structure upon which various substituents are attached.

The this compound molecule is an excellent candidate for a scaffold in combinatorial chemistry. Its key features include:

A Reactive Handle: The ethanone (B97240) (acetyl) group provides a reactive site for a wide range of chemical transformations, such as condensation, reduction, oxidation, and alpha-functionalization, allowing for the introduction of a first point of diversity.

Multiple Attachment Points: Both the phenyl ring and the pyrazole ring have positions that can be substituted with different chemical groups, providing additional points for creating molecular diversity.

Privileged Structural Motif: As pyrazole-containing compounds have a proven track record across numerous biological targets, a library based on this scaffold is more likely to yield "hits" in high-throughput screening campaigns. mdpi.comrjpbr.com

While specific combinatorial libraries built directly from this compound are not prominently featured in the reviewed literature, the principles of combinatorial synthesis are widely applied to pyrazole scaffolds. mdpi.com A typical approach would involve modifying the ketone (e.g., converting it to an amine or an alkene) and then coupling a diverse set of building blocks. Simultaneously or sequentially, different functional groups could be introduced onto the phenyl or pyrazole rings, for instance, through cross-coupling reactions on halogenated versions of the scaffold. This systematic approach allows for the efficient exploration of the chemical space around the core pyrazole-phenyl-ethanone structure to identify compounds with desired properties.

Future Research Directions and Unexplored Avenues for 1 2 1h Pyrazol 1 Yl Phenyl Ethan 1 One

Innovations in Synthesis and Scale-Up Technologies

Future research into the synthesis of 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one is likely to focus on the development of more efficient, sustainable, and scalable methods. While traditional synthetic routes are available, there is considerable room for innovation.

Potential Research Areas:

Continuous Flow Synthesis: Investigating the use of microreactor technology for the continuous synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purity.

Catalytic C-H Activation: Exploring novel catalytic systems, such as those based on transition metals (e.g., palladium, copper, rhodium), for the direct C-H activation and subsequent pyrazolation of acetophenone (B1666503) derivatives would represent a significant advancement. This would provide a more atom-economical route to the target compound.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a critical future direction. This could involve exploring microwave-assisted synthesis or the use of biocatalysts.

Scale-Up Process Optimization: For potential industrial applications, research into the optimization of reaction conditions for large-scale production is essential. This includes detailed studies on catalyst loading, reaction kinetics, and purification methods to ensure a cost-effective and robust manufacturing process.

Discovery of Unprecedented Reactivity and Transformation Pathways

The reactivity of this compound has not been extensively explored, offering a rich field for discovery. Future studies could unveil novel transformation pathways, leading to the synthesis of a diverse range of new chemical entities.

Potential Research Areas:

Functionalization of the Pyrazole (B372694) and Phenyl Rings: Systematic studies on the electrophilic and nucleophilic substitution reactions of both the pyrazole and phenyl rings could lead to a library of new derivatives with tailored electronic and steric properties.

Reactions at the Ethanone (B97240) Moiety: The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, its conversion to oximes and subsequent rearrangements could yield valuable nitrogen-containing heterocycles.

Photocatalysis and Electrochemistry: Investigating the behavior of this compound under photocatalytic or electrochemical conditions could unlock novel reaction pathways that are not accessible through traditional thermal methods.

Cyclization and Annulation Reactions: Exploring intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Expansion of Coordination Chemistry to Novel Metal Systems and Architectures

The nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanone group make this compound an excellent candidate as a bidentate ligand in coordination chemistry. While some coordination complexes of pyrazole derivatives are known, the full potential of this specific ligand is yet to be realized.

Potential Research Areas:

Coordination with Lanthanides and Actinides: Exploring the coordination of this compound with f-block elements could lead to the development of novel materials with interesting magnetic and luminescent properties.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid structure of the ligand could be exploited to construct porous MOFs or one-, two-, and three-dimensional coordination polymers. These materials could have applications in gas storage, separation, and catalysis.

Heterometallic Complexes: The synthesis and characterization of heterometallic complexes containing this compound as a ligand could lead to materials with synergistic properties and novel catalytic activities.

Catalytic Applications of Metal Complexes: Investigating the catalytic activity of metal complexes derived from this compound in various organic transformations, such as oxidation, reduction, and cross-coupling reactions, is a promising avenue of research.

Advanced Computational Modeling for Predictive and Mechanistic Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, as well as to elucidate reaction mechanisms. Applying these methods to this compound can guide experimental work and accelerate discovery.

Potential Research Areas:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule and its derivatives. This can provide insights into its reactivity and potential applications.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds within the molecule and its metal complexes, providing a deeper understanding of their stability and properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for understanding its behavior in biological systems.

Prediction of Spectroscopic Data: Advanced computational methods can be used to predict various spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized compounds.

Deeper Mechanistic Understanding of Biological Interactions and Pathways

Pyrazole-containing compounds are known to exhibit a wide range of biological activities. A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for the development of new therapeutic agents.

Potential Research Areas:

Identification of Biological Targets: High-throughput screening and proteomics approaches can be used to identify the specific proteins and enzymes that interact with this compound.

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit specific enzymes, such as kinases or proteases, which are often implicated in disease, is a key area of research.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound in complex with its biological targets, providing a detailed picture of the binding interactions.

In Silico Drug Design: Computational docking and quantitative structure-activity relationship (QSAR) studies can be used to design new derivatives with improved potency and selectivity for specific biological targets.

Exploration of Interdisciplinary Applications in Emerging Technologies

The unique chemical structure of this compound makes it a candidate for applications in various emerging technologies, bridging the gap between chemistry, materials science, and engineering.

Potential Research Areas:

Organic Electronics: The conjugated π-system of the molecule suggests its potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Future research could focus on tuning its electronic properties through chemical modification.

Chemical Sensors: Derivatives of this compound could be designed to act as selective chemosensors for the detection of specific metal ions or anions. The pyrazole and ethanone groups can act as binding sites, and changes in spectroscopic properties upon binding can be used for detection.

Smart Materials: Incorporating this molecule into polymeric or supramolecular structures could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

Luminescent Probes: By introducing appropriate chromophores or fluorophores, derivatives of this compound could be developed as luminescent probes for bioimaging applications.

Q & A

What are the recommended safety protocols for handling 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one in laboratory settings?

Answer:
Researchers must adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, goggles, lab coats, and masks to avoid skin contact, inhalation, or ocular exposure. Toxicological studies indicate potential hazards (H313, H333) .
  • Controlled Environments: Perform reactions involving volatile intermediates or toxic byproducts in a fume hood or glovebox to minimize exposure .
  • Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to prevent environmental contamination .

What synthetic routes are commonly employed for preparing this compound derivatives?

Answer:
Key methodologies include:

  • Condensation Reactions: Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form pyrazoline derivatives. Yields depend on stoichiometric ratios and temperature control .
  • Cross-Coupling Strategies: Introducing substituents via Suzuki-Miyaura or Ullmann couplings to modify the phenyl or pyrazole moieties. Catalyst systems (e.g., Pd/Cu) and solvent polarity significantly influence regioselectivity .
  • Purification: Recrystallization using ethanol or acetonitrile is standard for isolating high-purity products .

How is the crystal structure of this compound typically characterized?

Answer:

  • X-ray Crystallography: Single-crystal diffraction at 100–296 K provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between pyrazole and phenyl rings is critical for assessing planarity and π-π stacking potential .
  • Data Refinement: R factors (e.g., R = 0.041–0.053) and data-to-parameter ratios (>14:1) ensure structural accuracy. Software like SHELXL is used for refinement .

How can researchers address discrepancies in reported biological activities of pyrazol-1-yl derivatives?

Answer:

  • Substituent Effects: Compare bioactivity trends across derivatives with varying substituents (e.g., electron-withdrawing vs. electron-donating groups). For instance, chlorophenyl derivatives often show enhanced antimicrobial activity over methoxy analogs .
  • In Silico Modeling: Use molecular docking to predict binding affinities toward target proteins (e.g., COX-2 or kinase enzymes) and validate with in vitro assays .
  • Standardized Assays: Control variables like solvent (DMSO concentration ≤1%) and cell lines to minimize inter-study variability .

What methodological limitations should be considered when designing experiments involving this compound's stability?

Answer:

  • Sample Degradation: Organic compounds in aqueous matrices degrade over time (e.g., 9-hour experiments showed altered wastewater profiles). Stabilize samples with cooling (4°C) to slow decomposition .
  • Limited Variability: Synthetic mixtures may not replicate real-world environmental or biological matrices. Augment datasets with diverse contaminants or biological replicates .

What strategies are effective in resolving contradictory toxicity data across studies?

Answer:

  • Tiered Testing: Conduct acute toxicity assays (OECD 423/425) followed by chronic exposure studies to clarify dose-response relationships .
  • Cross-Platform Validation: Compare in vitro (e.g., Ames test) and in vivo (zebrafish models) results to identify assay-specific artifacts .
  • Meta-Analysis: Aggregate data from multiple studies using standardized toxicity metrics (e.g., LD50, EC50) to account for methodological differences .

How can reaction conditions be optimized for synthesizing novel derivatives with enhanced properties?

Answer:

  • Catalyst Screening: Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts for coupling reactions to improve yield and selectivity .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Real-Time Monitoring: Use HPLC or inline FTIR to track reaction progress and identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.